(S)-(+)-1-Dimethylamino-2-propanol
Description
Significance of Chirality in Pharmaceutical and Fine Chemical Industries
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the pharmaceutical and fine chemical industries. pharmabiz.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. pharmabiz.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. nih.govmdpi.comveranova.com
This differential interaction can have significant consequences. One enantiomer of a drug may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even cause harmful effects. pharmabiz.comnih.gov The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development. mdpi.comrsc.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development and marketing of chiral drugs, often requiring the use of single, pure enantiomers. pharmabiz.comveranova.comrsc.org This has driven a significant increase in the demand for enantiomerically pure compounds and has made asymmetric synthesis a cornerstone of modern drug discovery and development. nih.govrsc.org
Overview of (S)-(+)-1-Dimethylamino-2-propanol as a Stereochemical Building Block
This compound is a chiral amino alcohol that has gained prominence as a versatile stereochemical building block in organic synthesis. Its structure, featuring a hydroxyl group and a dimethylamino group on a propane (B168953) backbone, allows it to serve as a chiral auxiliary. smolecule.com A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org
The compound's ability to coordinate with metal catalysts and influence the formation of specific enantiomers makes it highly valuable in asymmetric synthesis. It provides a defined chiral environment during a chemical reaction, stabilizing the transition state that leads to the desired stereoisomer. This control over stereochemistry is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of single-enantiomer methadones, where precise stereochemical control is essential.
The synthesis of this compound itself can be achieved through methods like the reductive amination of (S)-(+)-1-amino-2-propanol or the methylation of (S)-(+)-1-amino-2-propanol using the Eschweiler-Clarke reaction. smolecule.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Boiling Point | 125-127 °C |
| Melting Point | -85 °C |
| Density | 0.85 g/cm³ at 20 °C |
| Refractive Index | 1.4180-1.4210 @ 20 °C |
| pH | 11 (100g/l, H₂O, 20℃) |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046562 | |
| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
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Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-17-2 | |
| Record name | Dimepranol, (S)- | |
| Source | ChemIDplus | |
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| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
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| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
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| Record name | DIMEPRANOL, (S)- | |
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Synthetic Strategies and Stereoselective Preparation of S + 1 Dimethylamino 2 Propanol
Chemoenzymatic Resolution Approaches for Enantiopure (S)-(+)-1-Dimethylamino-2-propanol
Chemoenzymatic kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
Enzyme-Catalyzed Transesterification Methodologies
Enzyme-catalyzed transesterification is a widely employed method for the kinetic resolution of racemic alcohols. nih.govrsc.org Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective for these transformations due to their broad substrate specificity and high enantioselectivity in non-aqueous environments. nih.govnih.gov In the context of resolving racemic 1-dimethylamino-2-propanol, a lipase (B570770) is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, leaving the desired (S)-(+)-enantiomer unreacted.
The general mechanism involves the reaction of the racemic alcohol with an acyl donor in the presence of a lipase. nih.gov Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia have demonstrated high efficacy in these types of resolutions. nih.govnih.govmdpi.com The enzyme preferentially binds to one enantiomer and facilitates the transfer of an acyl group from a donor molecule, such as vinyl acetate (B1210297) or isopropenyl acetate, to the hydroxyl group of the alcohol. nih.gov This results in the formation of an ester from one enantiomer while the other remains in its alcohol form. nih.gov The choice of acyl donor is critical, as it can influence both the reaction rate and the enantioselectivity. nih.gov
Optimization of Enzymatic Resolution Parameters
To achieve high enantiomeric excess (ee) and conversion, several reaction parameters must be optimized. These include the choice of enzyme, solvent, acyl donor, temperature, and substrate concentration.
Enzyme Selection: The source of the lipase is a primary determinant of enantioselectivity. Screening various lipases is a common first step. For instance, Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435, is known for its high selectivity and stability in organic solvents. nih.govresearchgate.net
Solvent System: The organic solvent in which the reaction is carried out can significantly impact enzyme activity and enantioselectivity. nih.gov Solvents like hexane (B92381), isooctane, and toluene (B28343) are frequently used. nih.govnih.gov The polarity and ability of the solvent to solubilize the substrates without denaturing the enzyme are key considerations.
Acyl Donor: The nature of the acyl donor affects the rate of acylation. Vinyl esters, such as vinyl acetate or vinyl laurate, are often preferred because the co-product, vinyl alcohol, tautomerizes to the non-reactive acetaldehyde, driving the reaction equilibrium forward. nih.govresearchgate.net
Temperature: Temperature influences both the reaction rate and the enzyme's stability and enantioselectivity. nih.gov While higher temperatures increase the reaction rate, they can also lead to a decrease in enantioselectivity and enzyme denaturation. Optimal temperatures for lipase-catalyzed resolutions are typically in the range of 30-50°C. nih.gov
The following table summarizes the impact of various parameters on the enzymatic resolution process.
| Parameter | Effect on Resolution | Optimal Conditions Example |
| Enzyme Source | Determines enantioselectivity and reaction rate. | Candida antarctica lipase B (Novozym 435) often shows high selectivity. nih.gov |
| Solvent | Affects enzyme activity and substrate solubility. | Isooctane is a common choice for kinetic resolutions. nih.gov |
| Acyl Donor | Influences reaction equilibrium and rate. | Vinyl laurate or vinyl acetate are effective acyl donors. nih.gov |
| Temperature | Impacts reaction rate, enzyme stability, and enantioselectivity. | A typical range is 30-50°C. nih.gov |
| Stirring Rate | Affects mass transfer between the enzyme and substrates. | Optimized to ensure adequate mixing without damaging the immobilized enzyme. nih.gov |
Downstream Processing and Isolation Techniques for Resolved Enantiomers
Following the enzymatic resolution, the reaction mixture contains the unreacted this compound, the acylated (R)-enantiomer (ester), the depleted acyl donor, and the enzyme. The separation of these components is essential to isolate the pure (S)-enantiomer.
The first step is the removal of the enzyme, which is straightforward if an immobilized enzyme is used, typically through simple filtration. mdpi.com The subsequent separation of the unreacted alcohol from its ester counterpart can be achieved through several methods:
Chromatography: Column chromatography is a common laboratory-scale method for separating the more polar alcohol from the less polar ester. mdpi.com
Distillation: If there is a significant difference in the boiling points of the alcohol and the ester, fractional distillation under reduced pressure can be an effective separation technique, particularly on a larger scale.
Extraction: Acid-base extraction can be utilized. The amino alcohol can be protonated with an acid and extracted into an aqueous layer, leaving the non-basic ester in the organic layer. The alcohol can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Asymmetric Synthetic Routes to this compound
Asymmetric synthesis offers a direct route to the desired enantiomer, avoiding the need for resolution of a racemic mixture and the associated loss of at least 50% of the starting material in a classical kinetic resolution.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A common strategy for synthesizing chiral amino alcohols involves the use of chiral auxiliaries derived from natural sources like amino acids. For instance, (S)-alanine can serve as a chiral precursor. The carboxylic acid group of (S)-alanine can be reduced to the corresponding alcohol, and the amino group can then be dimethylated to yield this compound.
Another well-established class of chiral auxiliaries are the oxazolidinones, popularized by David Evans. researchgate.net An achiral acid can be converted into an N-acyl oxazolidinone. The chiral environment provided by the oxazolidinone then directs the stereoselective alkylation or reduction of the acyl group. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. While not a direct example for this specific target, the principles of Evans' asymmetric aldol (B89426) reactions, which establish two contiguous stereocenters, are a cornerstone of chiral auxiliary-based synthesis. wikipedia.org
Pseudoephedrine has also been employed as a practical chiral auxiliary for the asymmetric synthesis of a wide range of enantiomerically enriched compounds, including alcohols. harvard.edu The auxiliary is first converted to an amide, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity. The auxiliary is then cleaved to afford the desired chiral product. harvard.edu
Asymmetric Catalytic Reductions
Asymmetric catalytic reduction involves the reduction of a prochiral ketone using a chiral catalyst to produce an enantiomerically enriched alcohol. uclm.es For the synthesis of this compound, the corresponding prochiral ketone, 1-dimethylamino-2-propanone, is required as the starting material.
This reduction can be achieved through catalytic hydrogenation using a chiral transition metal complex. Nobel Prize-winning work by Ryoji Noyori demonstrated the power of chiral ruthenium-phosphine complexes for the highly enantioselective hydrogenation of ketones. uclm.es These catalysts, such as those based on the BINAP ligand, can reduce ketones to alcohols with excellent enantiomeric excesses.
Alternatively, biocatalytic reductions using enzymes like ketone reductases or whole-cell systems (e.g., Saccharomyces cerevisiae) can be employed. nih.govresearchgate.net These biocatalysts often exhibit high enantioselectivity under mild reaction conditions. For example, the asymmetric reduction of a ketone precursor using Saccharomyces cerevisiae has been shown to produce the corresponding (S)-alcohol with high enantiomeric excess. nih.gov The use of co-factor regeneration systems is often necessary to make these processes economically viable. researchgate.net
The following table presents a comparison of the different synthetic strategies.
| Synthetic Strategy | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. nih.gov | Maximum theoretical yield is 50%; requires separation of product from starting material. |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, well-established methods. wikipedia.orgresearchgate.net | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. wikipedia.org |
| Asymmetric Catalytic Reduction | High enantioselectivity, high atom economy, catalytic amount of chiral agent. uclm.es | Requires synthesis of the prochiral ketone precursor; catalyst may be expensive. |
Novel Synthetic Methodologies for Enantiopure Aminopropanols
Recent advancements in organic synthesis have led to the development of novel and highly efficient methods for preparing enantiopure aminopropanols, moving beyond the modification of existing chiral precursors to create new asymmetric pathways.
One significant development is the enantioselective rearrangement of N,N-dialkyl-β-amino alcohols, which can be achieved with high yield and excellent enantiomeric excess using trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) (Et₃N). acs.orgacs.org The proposed mechanism involves the formation of an aziridinium (B1262131) intermediate from an initially formed ammonium (B1175870) trifluoroacetate (B77799). acs.org A subsequent attack by the trifluoroacetate anion on the more substituted carbon of the aziridinium ring, followed by saponification, leads to the rearranged β-amino alcohol. acs.org This method has been demonstrated to be highly effective, converting various N,N-dibenzyl-β-amino alcohols to their rearranged 1,2-amino alcohol counterparts in good yields and with enantiomeric excesses often up to 99%. acs.org A catalytic version of this rearrangement has also been developed, using only a catalytic amount of trifluoroacetic anhydride, which makes the process more efficient. acs.org
Another innovative strategy is the asymmetric, radical C–H amination of alcohols. researchgate.netnih.gov This multi-catalytic approach allows for the direct conversion of an alcohol's C-H bond into a C-N bond with high regio- and enantioselectivity. researchgate.net The strategy involves transiently converting the alcohol into an imidate radical, which then undergoes an intramolecular hydrogen-atom transfer (HAT). nih.gov This HAT is rendered enantioselective by employing a chiral copper catalyst in conjunction with an iridium photocatalyst. researchgate.net The photocatalyst selectively excites the copper complex, which then mediates the stereoselective HAT and subsequent amination, ultimately yielding a chiral oxazoline (B21484) that can be hydrolyzed to the desired enantioenriched β-amino alcohol. researchgate.net This powerful method provides access to a wide range of chiral β-amino alcohols from simple alcohol starting materials. nih.gov
| Methodology | Key Reagents/Catalysts | Substrate Type | Key Features | Reported Yield/Enantiomeric Excess (ee) |
| TFAA-Mediated Rearrangement | Trifluoroacetic anhydride (TFAA), Triethylamine (Et₃N), NaOH | N,N-Dialkyl-β-amino alcohols | Enantiospecific rearrangement via a proposed aziridinium intermediate. Can be performed catalytically. acs.orgacs.org | Good yields, with ee up to 99%. acs.org |
| Asymmetric Radical C-H Amination | Chiral Copper Catalyst, Iridium Photocatalyst | Alcohols (alkyl, allyl, benzyl, etc.) | Multi-catalytic radical relay strategy involving intramolecular hydrogen-atom transfer (HAT). researchgate.netnih.gov | Provides broad access to various chiral β-amino alcohols. researchgate.net |
Applications of S + 1 Dimethylamino 2 Propanol in Asymmetric Catalysis and Stereoselective Transformations
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The presence of both a nitrogen and an oxygen atom allows (S)-(+)-1-Dimethylamino-2-propanol to function as a bidentate ligand, chelating to a metal center. The inherent chirality of the ligand creates a chiral environment around the metal, enabling the transfer of stereochemical information to a substrate during a catalytic transformation.
Enantioselective C-C Bond Formations
Chiral amino alcohols are widely recognized for their effectiveness as ligands in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental method for constructing chiral secondary alcohols. Due to its chirality, this compound can be utilized as a chiral ligand to control the stereochemistry of such reactions, leading to the preferential formation of one enantiomer of the product. smolecule.com
In a typical application, the amino alcohol coordinates to a metal alkyl species, such as diethylzinc (B1219324), to form a chiral catalyst. This catalyst then activates an aldehyde substrate, facilitating the nucleophilic attack of an alkyl group in a stereodefined manner. While more complex amino alcohols have often been designed to achieve higher enantioselectivities, this compound represents a simple and fundamental scaffold for this class of ligands. The general effectiveness of amino alcohols in this context has been well-established, with the choice of ligand structure being crucial for optimizing catalytic activity and selectivity. scilit.comdtic.mil
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation, the addition of hydrogen across a double bond with control of stereochemistry, is a powerful tool for producing chiral molecules. nih.gov Ruthenium complexes featuring chiral diphosphine and amino alcohol ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones to yield optically active secondary alcohols. nih.govacs.org
The amino alcohol component of the catalyst system plays a critical role in achieving high enantioselectivity. While specific performance data for catalysts incorporating this compound are not as extensively documented as for more elaborate ligands, it belongs to the class of chiral amino alcohols successfully employed in these transformations. For instance, ruthenium catalysts paired with structurally related chiral amino alcohols have achieved high enantiomeric excesses (ee) in the reduction of various ketone substrates. nih.gov The mechanism of these reactions often involves a concerted transfer of a hydride from the metal and a proton from the amino alcohol ligand to the ketone within a six-membered transition state.
Other Asymmetric Organometallic Transformations
While this compound is a viable bidentate chiral ligand, its application in other significant transition metal-catalyzed reactions, such as asymmetric allylic alkylations or cross-coupling reactions, is less commonly reported in scientific literature compared to more specialized and sterically demanding ligands.
Utilization as a Chiral Auxiliary in Diastereoselective Syntheses
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. Due to its inherent chirality, this compound can be used as a chiral auxiliary. smolecule.com
In this role, the compound would be covalently attached to a substrate, for example, by forming an amide or an ester. The chiral center on the auxiliary would then sterically or electronically bias the approach of a reagent to one face of the molecule, resulting in a diastereoselective reaction. Once the new stereocenter is created, the auxiliary can be cleaved and potentially recovered for reuse. While this is a recognized strategy in asymmetric synthesis, the use of this compound in this capacity is not as widespread as that of other well-known auxiliaries like Evans oxazolidinones or pseudoephedrine. sigmaaldrich.comnih.gov
Precursor in the Stereoselective Synthesis of Biologically Active Compounds
One of the most significant applications of this compound is its use as a chiral starting material for the synthesis of complex, enantiomerically pure molecules. By incorporating the existing stereocenter of the propanol (B110389) into the final target molecule, chemists can avoid non-stereoselective steps or costly resolution procedures later in the synthesis.
Asymmetric Synthesis of Opioid Analgesics (e.g., Methadone and its Enantiomers)
This compound is a key precursor in the asymmetric synthesis of (S)-(+)-methadone, the enantiomer responsible for the majority of the analgesic activity of methadone. nih.gov The synthesis leverages the fixed stereochemistry of the starting material to ensure the final product is obtained in high enantiomeric purity.
The established synthetic pathway involves several key steps:
Chlorination: The hydroxyl group of this compound is converted to a chlorine atom, typically using thionyl chloride (SOCl₂). This reaction proceeds with inversion of configuration to yield the intermediate (R)-1-dimethylamino-2-chloropropane, which is often isolated as its hydrochloride salt. However, the key step for the synthesis of methadone involves the reaction with diphenylacetonitrile (B117805) which proceeds via an aziridinium (B1262131) ion intermediate, ultimately yielding the (S)-configuration in the final product. The synthesis of the chlorinated intermediate from the racemic propanol is a well-documented industrial process. google.commdma.chgoogle.com
Alkylation of Diphenylacetonitrile: The chiral chloro-derivative is used to alkylate the anion of diphenylacetonitrile. This reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydroxide. A critical feature of this reaction is the in situ formation of a chiral 1,1,2-trimethylaziridinium intermediate. The nucleophilic ring-opening of this aziridinium ion by the diphenylacetonitrile anion establishes the carbon skeleton of methadone. nih.govmdma.ch Using the enantiomerically pure precursor starting from this compound ensures that the resulting nitrile intermediate, (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile, is also enantiomerically enriched. nih.gov
Final Conversion to (S)-(+)-Methadone: The synthesis is completed by reacting the nitrile intermediate with an ethyl Grignard reagent (ethylmagnesium bromide), followed by acid hydrolysis of the resulting imine. This converts the nitrile group into a ketone, yielding the final (S)-(+)-methadone. mdma.chscribd.com
This synthetic strategy highlights the utility of this compound as a valuable chiral building block, enabling an efficient and stereocontrolled route to a significant pharmaceutical agent.
Table 1: Key Steps in the Asymmetric Synthesis of (S)-(+)-Methadone
| Step | Starting Material | Reagent(s) | Key Intermediate | Product |
|---|---|---|---|---|
| 1 | This compound | Thionyl Chloride (SOCl₂) | (S)-1-Dimethylamino-2-chloropropane | (S)-1-Dimethylamino-2-chloropropane |
| 2 | Diphenylacetonitrile, (S)-1-Dimethylamino-2-chloropropane | Sodium Amide (NaNH₂) or other strong base | Chiral Aziridinium Ion | (S)-4-(Dimethylamino)-2,2-diphenylpentanenitrile |
Development of Other Pharmaceutical Intermediates
The chiral nature of this compound makes it an important intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its ability to control stereochemistry is critical in the development of drugs where specific enantiomers possess the desired therapeutic activity. smolecule.com
One notable application is in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used for treating overactive bladder. rasayanjournal.co.inresearchgate.net The synthesis of Darifenacin involves multiple steps, and the chiral integrity of intermediates is crucial for the final product's efficacy. google.comgoogle.com
Applications in Chiral Resolution of Racemic Mixtures
This compound and its derivatives can be employed as chiral resolving agents to separate racemic mixtures. nih.govlibretexts.org This process involves the formation of diastereomeric salts with a racemic acid, which can then be separated based on their different physical properties, such as solubility. libretexts.org
A prominent example is the resolution of racemic naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID). nih.govgoogle.com The (S)-enantiomer of naproxen is significantly more active than its (R)-counterpart. google.com Chiral resolution techniques are therefore essential to obtain the therapeutically effective (S)-naproxen. nih.govcapes.gov.br High-performance liquid chromatography (HPLC) methods using chiral stationary phases are often employed for the analytical and preparative separation of naproxen enantiomers. nih.govmdpi.comnih.gov
This compound is widely utilized as a chiral auxiliary or ligand in asymmetric synthesis. smolecule.comwikipedia.org Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org The hydroxyl and dimethylamino groups of this compound can coordinate with metal catalysts, creating a chiral environment that influences the enantioselectivity of the reaction.
A significant application is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. mdpi.comresearchgate.net This reaction is a fundamental method for forming chiral secondary alcohols. The use of chiral ligands derived from amino alcohols like this compound can lead to high yields and enantiomeric excesses of the desired alcohol product. mdpi.comresearchgate.net The reaction conditions, including the choice of solvent, temperature, and the nature of the catalyst, are crucial for achieving optimal results. mdpi.comresearchgate.net
The development of novel chiral ligands remains an active area of research. chemrxiv.orgnih.govmdpi.comresearchgate.net For instance, chiral hydroxamic acid ligands and multifunctional chiral silanol (B1196071) ligands have been developed for various asymmetric transformations, including epoxidations and N-H insertion reactions. chemrxiv.orgmdpi.com These advanced ligands often lead to improved selectivity and reactivity in catalytic processes. nih.gov
Below is a table summarizing the results of the enantioselective addition of diethylzinc to benzaldehyde (B42025) using different chiral ligands.
| Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Ligand 1 (10 mol%) | Hexane (B92381) | 0 | 85 | 32 | S |
| Ligand 1 (20 mol%) | Hexane | 0 | 75 | 45 | S |
| Ligand 1 (30 mol%) | Hexane | 0 | 65 | 40 | S |
| Ligand 1 (40 mol%) | Hexane | 0 | 55 | 35 | S |
| (4R,5S)-3b | Chloroform | 25 | 90 | 70 | - |
| (4R,5S)-3b | Methylene chloride | 25 | 88 | 65 | - |
| (4R,5S)-3b | Methanol | 25 | 75 | 50 | - |
| (4R,5S)-3b | Hexane | 0 | 82 | 78 | - |
Structural Modifications and Derivative Synthesis of S + 1 Dimethylamino 2 Propanol
Design and Synthesis of Novel Chiral Ligands Derived from (S)-(+)-1-Dimethylamino-2-propanol Scaffold
The primary application of this compound in catalysis is as a precursor for chiral ligands, particularly those that can form stable complexes with transition metals. diva-portal.org The synthesis of these ligands typically involves modification of the hydroxyl group. A prominent class of ligands derived from this scaffold are β-aminophosphine ligands, which have demonstrated significant potential in asymmetric catalysis. rsc.org
A common synthetic strategy involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide (B1233454) reagent. For instance, (S)-1-(diphenylphosphino)-N,N-dimethylpropan-2-amine, a P,N-bidentate ligand, can be synthesized from this compound. This transformation typically proceeds by first converting the alcohol to a sulfonate ester, which is then reacted with a diphenylphosphide source, such as lithium diphenylphosphide or diphenylphosphine.
These P,N ligands, featuring both a soft phosphorus atom and a hard nitrogen atom, are effective in stabilizing transition metal complexes used in a range of asymmetric reactions, including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions. rsc.org The stereogenic center, originating from the (S)-propanol backbone, is positioned close to the metal center in the resulting complex, enabling effective transfer of chirality to the products.
Table 1: Synthesis of Chiral P,N-Ligands from this compound This table is interactive. Click on the headers to sort.
| Ligand Name | Starting Material | Key Reagents | Typical Application |
|---|
Exploration of Analogues with Tunable Stereoelectronic Properties
The catalytic performance of a chiral ligand is intricately linked to its stereoelectronic properties—the interplay between its steric bulk and its electron-donating or -withdrawing nature. Scientists can "tune" these properties by making systematic structural modifications to the ligand scaffold, thereby optimizing the catalyst's activity and selectivity for a specific transformation.
Starting with the this compound framework, several modifications can be envisioned. The steric hindrance around the coordinating nitrogen and phosphorus (or other heteroatom) can be adjusted by altering the substituents. For example, replacing the methyl groups on the nitrogen atom with bulkier alkyl groups (e.g., ethyl, isopropyl) increases the steric demand around the nitrogen donor. Similarly, the electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups on the aryl rings of the phosphine (B1218219) moiety (e.g., replacing phenyl with p-methoxyphenyl or p-trifluoromethylphenyl).
These modifications influence the geometry and electron density of the metal center in the catalyst complex, which in turn affects substrate binding and the energetics of the transition states, ultimately controlling the stereochemical outcome of the reaction. acs.orgnih.gov For example, the dimethylamino group in this compound provides greater steric bulk and electron-donating capacity compared to the primary amino group in its analogue, (S)-(+)-1-Amino-2-propanol, which can lead to improved efficacy in certain asymmetric catalytic reactions. While the principles are well-established, systematic studies detailing the progressive tuning of analogues based specifically on this compound are a continuing area of research.
Table 2: Hypothetical Analogues of (S)-1-(Diphenylphosphino)-N,N-dimethylpropan-2-amine with Tunable Properties This table is interactive. Click on the headers to sort.
| Analogue Structure | Modified Group | Expected Stereoelectronic Effect | Potential Impact on Catalysis |
|---|---|---|---|
| (S)-1-(Bis(4-methoxyphenyl)phosphino)-N,N-dimethylpropan-2-amine | Phosphine substituent | Increased electron-donating ability | Enhanced reactivity of the metal center |
| (S)-1-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)-N,N-dimethylpropan-2-amine | Phosphine substituent | Decreased electron-donating ability | Increased Lewis acidity of the metal center |
| (S)-N,N-Diethyl-1-(diphenylphosphino)propan-2-amine | Amine substituent | Increased steric bulk around Nitrogen | Altered chelate bite angle and enantioselectivity |
| (S)-1-(Dicyclohexylphosphino)-N,N-dimethylpropan-2-amine | Phosphine substituent | Increased steric bulk, more electron-rich than PPh₂ | Potentially higher enantioselectivity in hydrogenation |
Immobilization Strategies for Enhanced Catalytic Performance and Reusability
For a catalyst to be economically viable, especially in industrial processes, its recovery and reuse are crucial. Immobilization of a homogeneous catalyst onto an insoluble support (heterogenization) is a widely adopted strategy to achieve this. Chiral ligands derived from this compound can be anchored to various solid supports, such as polymers or silica (B1680970) gel.
The immobilization is typically achieved by introducing a functional group onto the ligand that can form a covalent bond with the support material. This "tether" is usually placed at a position remote from the catalytically active metal-binding site to minimize interference with the catalytic process. For example, a derivative of the ligand could be prepared with a vinyl group, which can then be co-polymerized with a monomer like styrene. Alternatively, a functional group on the ligand, such as a carboxylic acid or an alcohol, can be coupled to a pre-functionalized support.
Table 3: Common Immobilization Strategies for Chiral Ligands This table is interactive. Click on the headers to sort.
| Support Material | Linkage Chemistry | Advantages | Challenges |
|---|---|---|---|
| Polystyrene | Co-polymerization of a vinyl-functionalized ligand | High loading capacity, robust support | Potential for pore diffusion limitations, swelling in organic solvents |
| Silica Gel | Covalent attachment via silane (B1218182) coupling agents | High surface area, rigid structure | Lower ligand loading, potential for siloxane bond hydrolysis |
| Magnetic Nanoparticles | Surface functionalization and coupling | Easy separation using an external magnet | Potential for aggregation, lower stability at high temperatures |
Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective method for the separation and quantification of the enantiomers of (S)-(+)-1-Dimethylamino-2-propanol, thereby enabling the determination of its enantiomeric excess (ee). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.
The selection of an appropriate CSP and mobile phase is crucial for achieving optimal enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. windows.net For the analysis of amino alcohols like this compound, columns such as the Daicel Chiralcel OD have demonstrated excellent performance. A typical mobile phase composition for such a separation might consist of a mixture of hexane (B92381) and 2-propanol, for instance, in a 99.5:0.5 ratio, with a flow rate of 1.0 mL/min.
Method development in chiral HPLC often involves screening various columns and mobile phase conditions to achieve baseline separation of the enantiomers. sigmaaldrich.com The use of different separation modes, including normal phase, polar organic, and reversed phase, can be explored to optimize the resolution. windows.net The detection is commonly performed using a UV detector at a wavelength where the compound exhibits sufficient absorbance.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100 where [S] and [R] are the areas of the peaks corresponding to the (S) and (R) enantiomers, respectively. The validation of the chiral HPLC method according to regulatory guidelines is essential to ensure its accuracy, precision, linearity, and robustness for its intended purpose. dujps.com
Table 1: Exemplary Chiral HPLC Method Parameters for Amino Alcohol Separation
| Parameter | Condition |
| Column | Daicel Chiralcel OD |
| Mobile Phase | Hexane:2-Propanol (99.5:0.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and can also be employed for the determination of stereochemical assignment and purity of this compound. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the use of chiral auxiliary reagents can induce chemical shift non-equivalence for the two enantiomers, allowing for their differentiation and quantification.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents are paramagnetic complexes that can reversibly bind to the analyte. libretexts.org This interaction leads to significant changes in the chemical shifts of the protons in the analyte, and the magnitude of this induced shift is dependent on the spatial proximity of the protons to the lanthanide metal center. fiveable.me For a chiral analyte like this compound, the diastereomeric complexes formed with a chiral shift reagent will have different NMR spectra, resulting in the separation of signals for the two enantiomers. This allows for the determination of the enantiomeric ratio by integrating the corresponding signals. libretexts.org
Chiral Solvating Agents (CSAs): Another approach involves the use of chiral solvating agents. These agents form transient diastereomeric solvates with the enantiomers of the analyte through weak intermolecular interactions such as hydrogen bonding or dipole-dipole interactions. This can lead to small but discernible differences in the chemical shifts of the enantiomers, a phenomenon known as self-induced diastereomeric anisochronism (SIDA) in some cases. researchgate.net The selection of an appropriate CSA and solvent is critical for achieving sufficient resolution of the signals.
The determination of absolute configuration using NMR often involves comparing the observed chemical shift differences with established models or by derivatizing the analyte with a chiral derivatizing agent of known absolute configuration.
Table 2: Comparison of NMR Techniques for Chiral Analysis
| Technique | Principle | Advantages | Limitations |
| Chiral Shift Reagents (CSRs) | Formation of diastereomeric complexes with a paramagnetic lanthanide complex. libretexts.orgfiveable.me | Large induced chemical shift differences. | Line broadening can occur; potential for non-linear response. |
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates. researchgate.net | Minimal sample preparation; non-destructive. | Small induced chemical shift differences; requires careful optimization of conditions. |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ic.ac.uk This technique is particularly valuable for determining the absolute configuration of chiral compounds like this compound.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of atoms and chromophores within the molecule.
To determine the absolute configuration, the experimental CD spectrum of the analyte is compared with the theoretically calculated spectrum for a known absolute configuration (e.g., S). nih.gov The theoretical spectrum is typically obtained using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov
The analysis of the CD spectrum can be complex, especially for flexible molecules that can exist in multiple conformations. In such cases, it is necessary to perform a conformational search and calculate the Boltzmann-weighted average of the CD spectra of the most stable conformers. nih.gov The combination of experimental CD data with theoretical calculations offers a powerful and reliable method for the unambiguous assignment of the absolute configuration of this compound. unibs.it
Computational Chemistry and Theoretical Studies on S + 1 Dimethylamino 2 Propanol
Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. arxiv.org It is particularly effective for determining the conformational landscape of flexible molecules like (S)-(+)-1-Dimethylamino-2-propanol by calculating the energies of various spatial arrangements of its atoms.
DFT calculations can systematically explore the potential energy surface of the molecule by rotating key torsional angles. mdpi.com For each conformation, the electronic energy is calculated, and geometry optimization is performed to find the nearest local energy minimum. By comparing the energies of all stable conformers, the global minimum energy structure, which is the most stable conformation, can be identified. Studies on similar molecules, like 2-propanol and other aliphatic compounds, have successfully used DFT to analyze thermochemistry and identify stable conformers. arxiv.org The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which indicates that only a few low-energy conformers are significantly populated at room temperature. mdpi.com
Below is an interactive data table illustrating the type of results obtained from a typical DFT conformational analysis. The energies are hypothetical values for this compound, showcasing conformers defined by the O-C2-C1-N dihedral angle.
| Conformer | O-C2-C1-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Gauche 1 (Global Minimum) | ~60 | 0.00 | Strong intramolecular H-bond |
| Anti | ~180 | 2.50 | Extended, no H-bond |
| Gauche 2 | ~-60 | 1.80 | Weaker intramolecular interaction |
Molecular Modeling of Ligand-Substrate/Catalyst Interactions
This compound is widely recognized for its role as a chiral ligand or auxiliary in asymmetric synthesis. frontiersin.orgnih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding how it interacts with metal catalysts and substrates to induce enantioselectivity. rsc.org
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or a catalyst's active site. frontiersin.org In the context of this compound, docking simulations can model its coordination to a metal center (e.g., Ruthenium, Zinc). The amino and hydroxyl groups can act as a bidentate ligand, forming a stable chelate ring with the metal. This creates a rigid and well-defined chiral environment around the catalytic center. The model can then be used to dock a substrate molecule, allowing researchers to analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonds) that favor one reaction pathway over another, thus explaining the observed stereoselectivity. acs.org
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, complementing the static picture from docking. nih.gov An MD simulation of the ligand-catalyst-substrate complex can reveal the stability of the interactions, the flexibility of the system, and the conformational changes that occur during the initial stages of a reaction. oup.comnih.gov By simulating the system in a solvent box, MD provides a more realistic representation of the reaction conditions.
The following interactive table presents hypothetical data from a molecular modeling study of this compound (Ligand) complexed with a metal catalyst and interacting with a prochiral substrate (e.g., benzaldehyde).
| Interaction Complex | Binding Energy (kcal/mol) | Key Interacting Atoms/Groups | Interaction Type |
|---|---|---|---|
| Ligand-Metal | -15.5 | N, O (from Ligand) with Metal Center | Coordination Bonds |
| (Ligand-Metal)-Substrate (pro-S face) | -5.2 | Substrate Carbonyl O with Metal Center | Coordination |
| (Ligand-Metal)-Substrate (pro-R face) | -3.1 | Substrate Carbonyl O with Metal Center | Steric clash with Ligand's methyl group |
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants to products. These studies can identify transition states, intermediates, and calculate the activation energies associated with each step, providing a detailed, quantitative picture of the reaction pathway.
For reactions involving this compound, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, computational studies can validate proposed mechanisms. rsc.org For instance, the widely accepted Noyori mechanism for this class of reactions involves the formation of a dimeric zinc complex bridged by the amino alcohol ligands. DFT calculations can be used to model this dimeric structure and simulate the subsequent steps: coordination of the aldehyde, the alkyl transfer from a zinc atom to the aldehyde's carbonyl carbon via a six-membered transition state, and finally, product release.
By calculating the energy barriers for the competing pathways leading to the (S) and (R) products, researchers can predict the enantiomeric excess (ee), which can then be compared with experimental results. acs.org These simulations can reveal subtle electronic and steric effects that govern the stereochemical outcome. For example, computational analysis has been used to gain insights into enhanced activity for engineered enzymes that produce chiral amino alcohols. nih.gov Similar approaches can be applied to understand other reactions, such as the synthesis of the compound itself or its interaction with other molecules. chemicalbook.com
The interactive data table below shows a hypothetical reaction profile for a key step in a catalyzed reaction, illustrating how computational simulations quantify the energetics of a mechanism.
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Catalyst-Ligand-Substrate | 0.0 |
| Transition State (TS) for S-product | Alkyl group transfer | +12.5 |
| Transition State (TS) for R-product | Alkyl group transfer | +15.0 |
| Product Complex | Catalyst-Ligand-Product | -20.0 |
Emerging Research Frontiers and Future Prospects
Integration of (S)-(+)-1-Dimethylamino-2-propanol in Green Chemistry Methodologies
A significant frontier in modern chemistry is the development of environmentally benign processes, and this compound is finding a role in this transition. Green chemistry focuses on reducing waste, minimizing energy consumption, and using renewable resources. The integration of this compound into such methodologies is primarily seen in its application for carbon dioxide (CO₂) capture and as a component in highly efficient, waste-reducing synthetic protocols.
Recent studies have investigated its potential for CO₂ absorption, a critical technology for mitigating greenhouse gas emissions. smolecule.com When used in aqueous solutions, this compound demonstrates notable efficiency in capturing CO₂. The kinetics of the reaction between this amino alcohol and carbon dioxide in water have been studied, indicating its potential as an effective absorbent, particularly when used in blends with other amines. smolecule.comchemicalbook.comlookchem.com This application positions the compound as a valuable tool in efforts to develop new carbon capture and utilization (CCU) technologies.
Beyond direct capture, its function as a chiral ligand in asymmetric synthesis contributes to green chemistry principles. By facilitating reactions with high enantioselectivity, it helps to avoid the production of unwanted stereoisomers, which are often considered waste products. nih.gov This leads to higher atom economy and a reduction in the environmental factor (E-factor), a key metric in green chemistry that quantifies the amount of waste generated per kilogram of product. nih.gov For instance, its use as a chiral auxiliary in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) ensures that synthetic routes are more efficient and generate less waste.
Table 1: Applications of this compound in Green Chemistry
| Application Area | Role of this compound | Green Chemistry Principle Addressed | Research Finding |
|---|---|---|---|
| Carbon Capture | CO₂ Absorbent | Waste Prevention (Greenhouse Gas) | Solutions containing the compound show significantly higher CO₂ absorption rates compared to some traditional solvents. smolecule.com |
| Asymmetric Synthesis | Chiral Auxiliary/Ligand | Atom Economy, Waste Prevention | Facilitates high enantioselectivity (>90% enantiomeric excess in some cases), reducing isomeric byproducts. nih.gov |
| Process Efficiency | Synthetic Intermediate | Benign Synthesis Routes | Can be synthesized via environmentally favorable methods like the Eschweiler-Clarke process, avoiding harsh reagents. |
Development of Supported Catalytic Systems for Continuous Flow Processes
The shift from traditional batch manufacturing to continuous flow processing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, consistency, and efficiency. nih.govyoutube.com A key challenge in this transition is the development of robust, reusable catalysts. For ligands like this compound, this involves immobilization onto solid supports to create heterogeneous catalysts suitable for packed-bed reactors.
Research in this area focuses on anchoring the chiral ligand, or a metal complex thereof, to an insoluble matrix such as a polymer resin, silica (B1680970), or a mesoporous material like MCM-41. nih.gov While specific examples detailing the immobilization of this compound itself are emerging, the principles are well-established with similar chiral diamine and amino alcohol ligands. nih.gov These supported systems offer several advantages in a continuous flow setup:
Catalyst Recovery and Reuse: The catalyst is retained within the reactor, eliminating the need for complex separation steps and allowing for long-term, uninterrupted operation.
Process Intensification: The high surface area of supported catalysts and the superior heat and mass transfer in flow reactors can lead to significantly higher reaction rates and productivity. nih.gov
Product Purity: Leaching of the metal or ligand into the product stream is minimized, resulting in a cleaner product and simplifying purification.
One study demonstrated the development of a novel composite where a chiral nickel-diamine complex was deposited onto a mesoporous aluminosilicate (B74896) material (MCM-41) for use in a continuous flow packed-bed system, achieving excellent enantioselectivity. nih.gov Such strategies provide a blueprint for developing supported catalysts based on this compound for the continuous synthesis of chiral pharmaceuticals and fine chemicals.
Table 2: Comparison of Batch vs. Continuous Flow Processing with Supported Catalysts
| Feature | Batch Processing (Homogeneous Catalyst) | Continuous Flow Processing (Supported Catalyst) |
|---|---|---|
| Catalyst Separation | Often requires complex extraction or chromatography. | Catalyst is retained in the reactor; no separation needed. |
| Catalyst Reusability | Difficult; often single-use. | High; can be used for extended periods. nih.gov |
| Process Control | Variable temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. youtube.com |
| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes (holdup) enhance safety. nih.gov |
| Productivity | Limited by vessel size and downtime between batches. | High throughput via continuous operation. nih.gov |
Exploration of New Application Domains Beyond Traditional Organic Synthesis
The unique structural features of this compound—a chiral center, a hydroxyl group, and a tertiary amine—are enabling its use in fields far removed from its traditional applications in asymmetric synthesis.
One of the most promising new domains is materials science . The compound has been successfully used in the formulation of conductive inks for inkjet printing. Specifically, it has been employed in processes to fabricate conductive silver patterns at low temperatures. Its role likely involves acting as a complexing and reducing agent for the silver salt, facilitating the formation of metallic nanoparticles upon heating, a critical step for creating printed electronic circuits on flexible substrates.
Another emerging application is in corrosion inhibition . Studies have identified 1-Dimethylamino-2-propanol as a potential corrosion inhibitor for metals such as copper, particularly in alkaline solutions. smolecule.com Its effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective layer that shields it from corrosive agents. The nitrogen and oxygen atoms in the molecule can coordinate with the metal, creating a stable film that inhibits oxidative damage. smolecule.com
These novel applications demonstrate that the utility of this compound is not limited to its chirality. Its coordination chemistry and reactivity are proving valuable for creating advanced materials and solving industrial challenges.
Table 3: Emerging Applications of this compound
| Application Domain | Specific Use | Mechanism of Action | Significance |
|---|---|---|---|
| Materials Science | Inkjet printing of conductive patterns | Functions in the formulation of silver-based inks to enable low-temperature fabrication. | Enables the production of flexible electronics and sensors. |
| Corrosion Inhibition | Protecting copper and other metals | Adsorbs onto the metal surface, forming a protective barrier against oxidative damage. smolecule.com | Offers a potential alternative to more toxic corrosion inhibitors in industrial settings. |
| Environmental Science | Carbon Dioxide Capture | Reacts with CO₂ to form carbamate (B1207046) derivatives, effectively sequestering the gas from industrial streams. smolecule.com | Contributes to the development of technologies for reducing greenhouse gas emissions. |
Q & A
Q. What experimental methodologies are recommended for studying CO₂ absorption kinetics using (S)-(+)-1-Dimethylamino-2-propanol (1DMA2P)?
- Methodological Answer : Use a stopped-flow technique to measure reaction rates under controlled temperatures (e.g., 298–313 K) and CO₂ partial pressures. Monitor carbamate formation via pH or conductivity changes . For thermodynamic analysis, employ the Deshmukh-Mather model to predict CO₂ solubility and the Eyring-Wilson model for viscosity correlations in aqueous solutions . Validate data using gas-liquid membrane contactors to simulate industrial absorption conditions .
Q. How can researchers characterize the purity and enantiomeric excess of synthesized 1DMA2P?
- Methodological Answer : Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to determine enantiomeric excess. Confirm purity via ¹H/¹³C NMR spectroscopy, referencing NIST-standardized chemical shifts . For quantification, employ gas chromatography with a flame ionization detector (GC-FID) calibrated against certified reference materials .
Q. What are the critical parameters for designing a CO₂ absorption experiment with 1DMA2P?
- Methodological Answer : Key parameters include:
- Solvent concentration : Optimize between 2–5 M to balance absorption capacity and viscosity .
- Temperature : Maintain 25–40°C to avoid solvent degradation .
- CO₂ partial pressure : Use flue gas simulants (10–15% CO₂) for realistic conditions .
- Analytical validation : Measure CO₂ loading via the pH method or titration with HCl .
Advanced Research Questions
Q. How can contradictions in viscosity models for 1DMA2P-CO₂-H₂O systems be resolved?
- Methodological Answer : Compare predictions from the Eyring-Wilson and Eyring-NRTL models against experimental viscosity data. The Eyring-Wilson model is superior for high CO₂ loadings (>0.4 mol CO₂/mol amine) due to its accuracy in capturing hydrogen-bonding interactions, while Eyring-NRTL may underestimate viscosity at low temperatures (<30°C) . Perform sensitivity analyses to identify dominant factors (e.g., amine protonation, ionic strength) .
Q. What strategies improve the stability of 1DMA2P in flue gas containing SO₂/O₂?
- Methodological Answer : Conduct accelerated degradation tests by exposing 1DMA2P to 100–500 ppm SO₂ and 5–10% O₂ at 50°C. Monitor degradation products (e.g., sulfates, nitrosamines) via ion chromatography and LC-MS. Add antioxidants like ascorbic acid (0.1–0.5 wt%) or blend with tertiary amines (e.g., MDEA) to mitigate oxidative degradation .
Q. How can solvent blends of 1DMA2P with other amines enhance CO₂ capture efficiency?
- Methodological Answer : Design blends using 1DMA2P (2–3 M) with sterically hindered amines (e.g., 0.5–1 M AMP) to reduce energy regeneration costs. Evaluate synergy via vapor-liquid equilibrium (VLE) experiments and pKa modeling to optimize protonation equilibria. For example, 1DMA2P-MEA blends show 15–20% higher cyclic capacity than single-amine systems .
Q. What computational approaches are effective for modeling 1DMA2P-CO₂ reaction kinetics?
- Methodological Answer : Implement a density functional theory (DFT)-based microkinetic model to simulate zwitterion formation and carbamate stability. Validate with experimental stopped-flow data, focusing on activation energy (Eₐ) and pre-exponential factors. Use the AIChE-recommended framework for correlating physical properties (e.g., diffusivity, solubility) .
Q. How do researchers address heat transfer limitations in 1DMA2P-based absorption systems?
- Methodological Answer : Integrate calorimetric studies to measure absorption enthalpy (ΔHₐbs) under varying CO₂ loadings. For 1DMA2P, ΔHₐbs ranges from −70 to −85 kJ/mol CO₂, requiring efficient heat exchangers to manage exothermicity. Use pilot-scale membrane contactors to enhance heat and mass transfer rates by 30–40% compared to packed columns .
Data Contradiction Analysis
Q. Discrepancies in reported CO₂ solubility for 1DMA2P: How to reconcile literature data?
- Methodological Answer : Cross-validate datasets using standardized experimental protocols (e.g., ISO 27913 for CO₂ capture). Differences often arise from:
- Measurement techniques : Gravimetric methods may overestimate solubility vs. pH-based titrations .
- Solution aging : Freshly prepared 1DMA2P absorbs 10–15% more CO₂ than aged solutions due to oxidative degradation .
- Temperature control : Ensure ±0.1°C precision to avoid errors in Henry’s law constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
